molecular formula C10H12INO2 B8174973 N-Ethyl-2-iodo-4-methoxybenzamide

N-Ethyl-2-iodo-4-methoxybenzamide

Cat. No.: B8174973
M. Wt: 305.11 g/mol
InChI Key: ZSXCIRNCZKAELI-UHFFFAOYSA-N
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Description

N-Ethyl-2-iodo-4-methoxybenzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen, an iodine atom at the ortho position (C2), and a methoxy group at the para position (C4) of the benzene ring. The iodine substituent likely serves as a radiolabel (e.g., iodine-123) for in vivo tracking, while the methoxy and ethyl groups influence solubility, binding affinity, and pharmacokinetics.

Properties

IUPAC Name

N-ethyl-2-iodo-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-3-12-10(13)8-5-4-7(14-2)6-9(8)11/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXCIRNCZKAELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-iodo-4-methoxybenzamide typically involves the iodination of a precursor benzamide compound followed by the introduction of the ethyl group. One common method involves the following steps:

    Iodination: The starting material, 4-methoxybenzamide, is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst to introduce the iodine atom at the 2-position.

    Ethylation: The iodinated intermediate is then reacted with ethyl iodide in the presence of a base, such as potassium carbonate, to introduce the ethyl group at the nitrogen atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-iodo-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-ethyl-2-amino-4-methoxybenzamide derivative.

Scientific Research Applications

N-Ethyl-2-iodo-4-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers may use this compound to study its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-2-iodo-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ethyl group can influence its binding affinity and selectivity towards these targets. The methoxy group may also play a role in enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-Ethyl-2-iodo-4-methoxybenzamide and related benzamide derivatives:

Compound Name Substituents/Modifications Key Properties/Applications Evidence Source
This compound Ethyl (N), Iodo (C2), Methoxy (C4) Potential sigma receptor ligand; diagnostic imaging candidate Inferred from
P-(123)I-MBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) Piperidinyl-ethyl (N), Iodo (C3), Methoxy (C4) Sigma receptor scintigraphy for breast cancer imaging; tumor-to-background ratio = 2.04
4-Methoxy-N-methylbenzamide Methyl (N), Methoxy (C4) Hydrogen-bonded crystal structure; intermediate in organic synthesis
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo (C4), Nitro (C2), Methoxy (C4') Structural comparison for crystallographic parameters
2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide Ethyl (C2), Methoxybenzoyloxy (N) Synthesized via benzoyl chloride reaction; used in methodology studies
N-(2-Iodo-4,6-dimethylphenyl)-4-methoxybenzamide (6zk) Iodo (C2), Dimethyl (C4, C6), Methoxy (C4') Complex substituents for drug development
Etoberzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Dichlorophenyl (N), Ethoxymethoxy (C4) Pesticide application

Key Comparative Insights

Structural and Electronic Effects Iodo vs. Ethyl vs. Piperidinyl/Methyl Groups: The ethyl group on the amide nitrogen balances lipophilicity and steric bulk, contrasting with the piperidinyl group in P-(123)I-MBA (enhanced receptor binding) and the smaller methyl group in 4-Methoxy-N-methylbenzamide (simpler hydrogen-bonding networks) .

Pharmacological and Diagnostic Applications Sigma Receptor Targeting: P-(123)I-MBA demonstrates tumor-specific accumulation (2.04 tumor-to-background ratio) due to sigma receptor overexpression in cancer cells. The absence of a piperidinyl group in this compound may alter binding kinetics but retain diagnostic utility . Pesticide Derivatives: Compounds like etobenzanid prioritize halogenated aryl groups (e.g., dichlorophenyl) for agrochemical activity, whereas the iodine and methoxy groups in the target compound favor biomedical applications .

Synthetic and Physicochemical Properties

  • Synthesis Routes : Analogous benzamides (e.g., 2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide) are synthesized via acyl chloride intermediates, suggesting similar pathways for the target compound with modifications for iodine introduction .
  • Crystal Packing : The methoxy group in 4-Methoxy-N-methylbenzamide facilitates N–H⋯O hydrogen bonding, whereas the bulkier ethyl and iodine substituents in the target compound may reduce crystallinity but improve membrane permeability .

Toxicity and Metabolism Iodinated benzamides (e.g., P-(123)I-MBA) exhibit favorable in vivo safety profiles in diagnostic doses, contrasting with chlorinated derivatives (e.g., etobenzanid), which are optimized for pesticidal activity and may have higher toxicity .

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